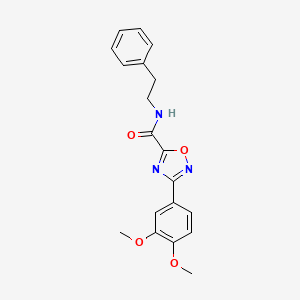![molecular formula C15H16N2O3S B6085534 methyl [2-(benzylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate](/img/structure/B6085534.png)
methyl [2-(benzylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [2-(benzylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a pyrimidine derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of methyl [2-(benzylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate involves the inhibition of various enzymes and pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation and cancer cell growth. It also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
Methyl [2-(benzylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate exhibits a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also exhibits antioxidant properties by reducing the levels of reactive oxygen species (ROS) and increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl [2-(benzylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate has several advantages and limitations for lab experiments. Its synthesis is relatively straightforward, and it exhibits a range of biochemical and physiological effects, making it a promising candidate for further investigation. However, its limited solubility in water and low bioavailability may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research of methyl [2-(benzylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate. Further studies are needed to elucidate its mechanism of action and to investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and oxidative stress. The development of novel formulations and delivery systems may also improve its bioavailability and efficacy. Additionally, the investigation of its pharmacokinetics and toxicity profile is essential for its clinical translation.
Métodos De Síntesis
The synthesis of methyl [2-(benzylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate involves the reaction of 2-amino-4-methyl-6-hydroxypyrimidine with benzylthiol and methyl chloroacetate. The reaction is carried out under controlled conditions, and the resulting product is purified through various techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
Methyl [2-(benzylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have also demonstrated its ability to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
methyl 2-(2-benzylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-12(8-13(18)20-2)14(19)17-15(16-10)21-9-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRZLFWPDCEKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665458 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2-Benzylsulfanyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-acetic acid methyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B6085468.png)

![1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6085484.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B6085485.png)
![methyl 4-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B6085492.png)
![2-(1-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1H-benzimidazole](/img/structure/B6085499.png)
![2-bromo-6-ethoxy-4-{4-[(2-pyrimidinylthio)methyl]-1,3-thiazol-2-yl}phenol](/img/structure/B6085503.png)
![N-allyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6085506.png)
![3-(2-chlorophenyl)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6085521.png)


![6-(7-ethyl-2,7-diazaspiro[4.4]non-2-yl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B6085553.png)
![1-(2-methoxyethyl)-6-oxo-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6085563.png)